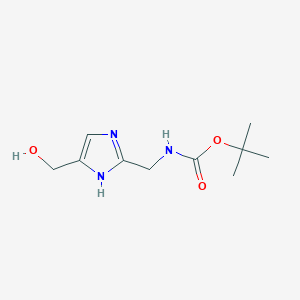
tert-Butyl ((5-(hydroxymethyl)-1H-imidazol-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate: is a chemical compound with a complex structure that includes an imidazole ring, a hydroxymethyl group, and a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carbamate moiety using tert-butyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is a common motif in biological systems .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The carbamate moiety can also undergo hydrolysis, releasing the active imidazole derivative .
Comparación Con Compuestos Similares
- tert-butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
Uniqueness: The presence of the imidazole ring in tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate distinguishes it from other similar compounds. The imidazole ring imparts unique chemical properties, such as the ability to coordinate with metal ions and participate in hydrogen bonding, making it a valuable scaffold in drug design and other applications .
Propiedades
Fórmula molecular |
C10H17N3O3 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl N-[[5-(hydroxymethyl)-1H-imidazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)12-5-8-11-4-7(6-14)13-8/h4,14H,5-6H2,1-3H3,(H,11,13)(H,12,15) |
Clave InChI |
UUUUYNXOPPHTMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC=C(N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


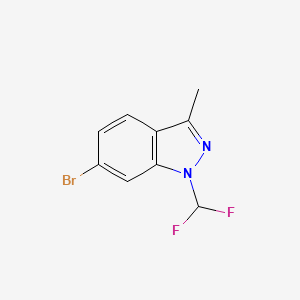

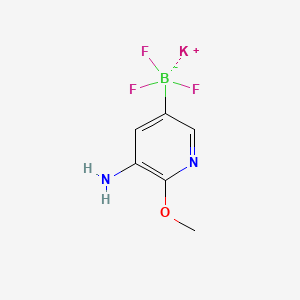
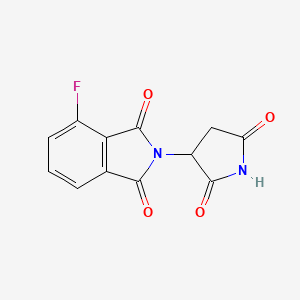
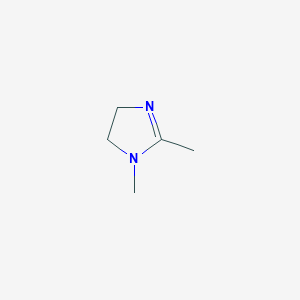

![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)


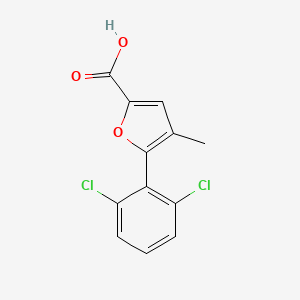
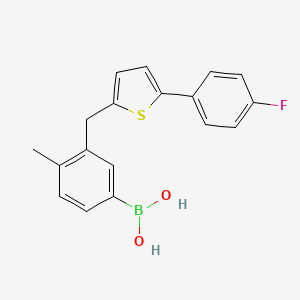
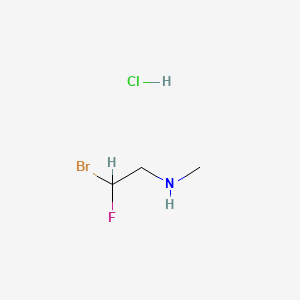
![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)
